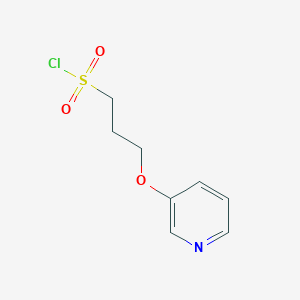
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO3S. It is a derivative of pyridine and is known for its applications in organic synthesis, particularly in the pharmaceutical industry. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be summarized as follows:
Reaction Setup: Pyridine-3-sulfonic acid is dissolved in a suitable solvent, such as dichloromethane.
Addition of Reagent: Phosphorus pentachloride is added to the solution in multiple divided portions, either stepwise or continuously.
Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 0-5°C, to ensure the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride.
Purification: The reaction solution is subjected to distillation under reduced pressure to purify the product
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to reduce byproduct formation and increase yield. The process involves similar steps but is scaled up with appropriate equipment to handle larger quantities of reactants and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Solvents: Dichloromethane and methanol are frequently used solvents.
Temperature: Reactions are typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Major Products
Sulfonamides: Reaction with amines produces sulfonamide derivatives.
Sulfonic Acids: Hydrolysis yields pyridine-3-sulfonic acid.
Scientific Research Applications
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting gastrointestinal conditions.
Biological Studies: The compound is used to study the effects of sulfonyl chloride derivatives on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide bonds, which are crucial in the synthesis of various biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: A closely related compound with similar reactivity but without the propane-1-oxy group.
Pyridine-2-sulfonyl chloride: Another sulfonyl chloride derivative with the sulfonyl group attached to the second position of the pyridine ring.
Uniqueness
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the propane-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex molecules compared to its simpler counterparts .
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
3-pyridin-3-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)6-2-5-13-8-3-1-4-10-7-8/h1,3-4,7H,2,5-6H2 |
InChI Key |
YSWJUEWJEDBKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)
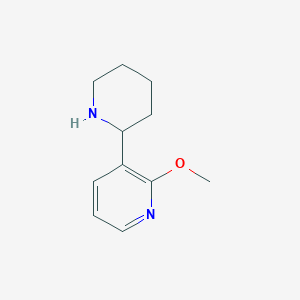
![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)


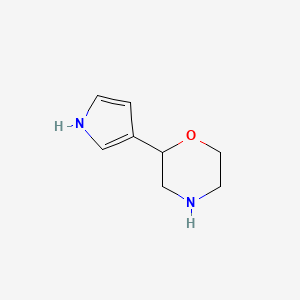
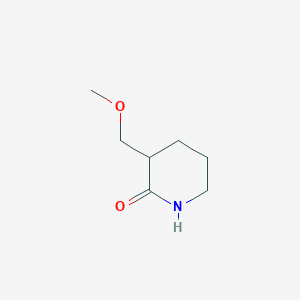
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
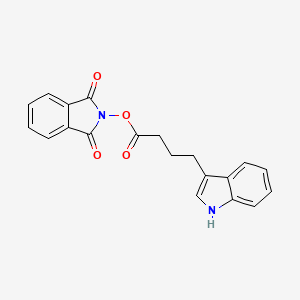
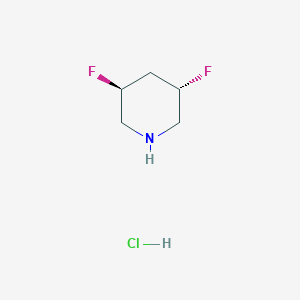
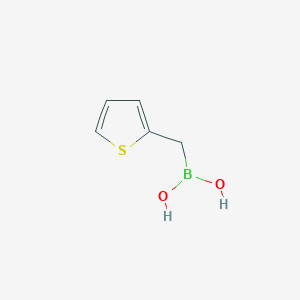
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
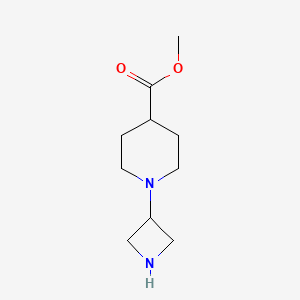
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
